N'-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide
Description
N'-[(E)-(2-Chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a hydrazone derivative featuring a 2-chloroquinoline moiety linked via a hydrazide bridge to a 3,4-dimethylphenoxy group. Its synthesis likely follows standard hydrazone formation protocols, involving condensation of 2-(3,4-dimethylphenoxy)acetohydrazide with 2-chloroquinoline-3-carbaldehyde under reflux in ethanol with catalytic acetic acid .
Properties
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-13-7-8-17(9-14(13)2)26-12-19(25)24-22-11-16-10-15-5-3-4-6-18(15)23-20(16)21/h3-11H,12H2,1-2H3,(H,24,25)/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKWSOHHALXGLU-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid under reflux conditions . The reaction can be summarized as follows:
Step 1: Synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilides under microwave irradiation.
Step 2: Condensation of 2-chloroquinoline-3-carbaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide in the presence of glacial acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: Potential antioxidant properties make it a candidate for therapeutic applications.
Industry: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloroquinolin-3-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of hydrazone derivatives are highly influenced by substituents on the quinoline and phenoxy rings. Below is a comparative analysis of key analogs:
Key Observations:
Quinoline vs. Compounds with electron-withdrawing groups (e.g., chloro in ) on the quinoline ring may exhibit stronger binding to target proteins due to increased electrophilicity.
Phenoxy Substituents: 3,4-Dimethylphenoxy (target compound) introduces steric bulk and hydrophobicity, which could influence receptor binding compared to smaller substituents like 2-methylphenoxy or polar groups (e.g., methoxy in C11 ). Antibacterial activity in analogs like 4f correlates with hydroxyl and methoxy groups, suggesting that electron-donating substituents on the phenoxy ring may enhance microbial inhibition.
Biological Activity Trends: Tetrahydroquinoline derivatives (C10–C14) with acetohydrazide linkages show potent anticancer activity (IC50: 0.69–4.24 µM), highlighting the importance of the hydrazone scaffold in cytotoxicity . Diclofenac-derived hydrazones (e.g., compound 6 in ) demonstrate anti-inflammatory and anesthetic properties, suggesting that the hydrazide moiety synergizes with aromatic systems to modulate cyclooxygenase (COX) activity .
Pharmacological Implications
- Anti-Inflammatory Activity : Indole-based hydrazones (e.g., S15 in ) inhibit COX-2, indicating that substituents like trimethoxyphenyl may optimize selectivity.
- Antibacterial Activity: The 3,4-dihydroxyphenyl group in 4f contributes to broad-spectrum activity, whereas the target’s 3,4-dimethylphenoxy group may reduce polarity, possibly altering bioavailability.
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